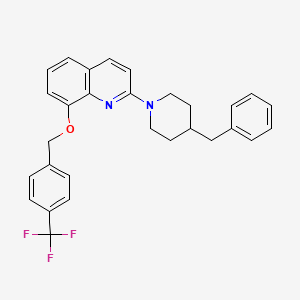
2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is a useful research compound. Its molecular formula is C29H27F3N2O and its molecular weight is 476.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Quinoline compounds, including structures related to 2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline, have demonstrated effective anticancer activity. These compounds inhibit tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, showing promise in cancer drug development and refinement (Solomon & Lee, 2011). Furthermore, novel quinoline derivatives have shown considerable cytotoxic activity against human tumor cell lines, highlighting their potential as anticancer agents (Faidallah, Khan, & Asiri, 2012).
Antibacterial and Antiviral Activities
Phenolic esters and amides of quinoline derivatives have been synthesized and evaluated for their antibacterial activity, with several compounds showing equipotent effects to ampicillin against various bacterial strains, suggesting their utility as novel antibacterial agents (Shankerrao, Bodke, & Mety, 2013). Additionally, certain quinoline derivatives have exhibited significant antiviral activities, specifically against hepatitis C virus, further demonstrating their potential in treating viral infections (Faidallah, Khan, & Asiri, 2012).
Anti-inflammatory Properties
Compounds derived from quinoline, such as 2-(4-methyl-piperazin-1-yl)-quinoxaline, have been identified as potent ligands for the H4 receptor, showing significant anti-inflammatory properties in vivo. This suggests their potential application in the treatment of inflammatory diseases (Smits et al., 2008).
Synthesis and Chemical Properties
Quinoline and its derivatives have been extensively studied for their synthesis and chemical properties, including their fluorescent properties for potential use in linking to biomolecules for imaging purposes (Stadlbauer et al., 2009). Additionally, the trifluoromethyl group in quinoline derivatives has been investigated for its role in steric pressure, influencing the synthesis and reactivity of these compounds (Schlosser et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their potential in managing alzheimer’s disease .
Mode of Action
Related compounds have shown potential in preventing β-sheet aggregation and fibril formation . They may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates .
Biochemical Pathways
The compound may affect the biochemical pathways involved in the neurodegenerative cascade of Alzheimer’s disease . It has been suggested that these compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .
Result of Action
The compound may exert neuroprotective action on cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Moreover, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
Propiedades
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N2O/c30-29(31,32)25-12-9-23(10-13-25)20-35-26-8-4-7-24-11-14-27(33-28(24)26)34-17-15-22(16-18-34)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQADBHQAYUNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)C(F)(F)F)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
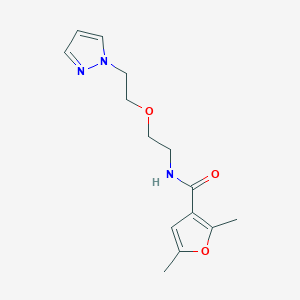
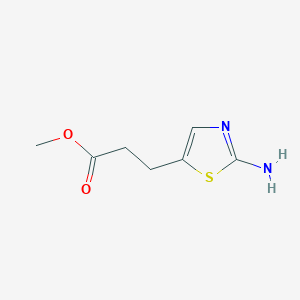
![N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2376846.png)
![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/no-structure.png)
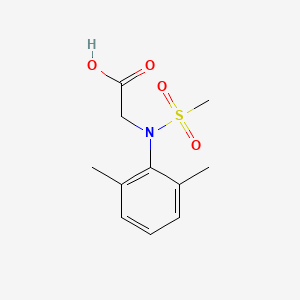
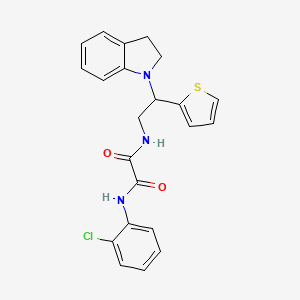
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2376853.png)
![3-methoxy-N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2376854.png)
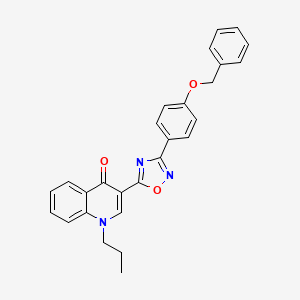
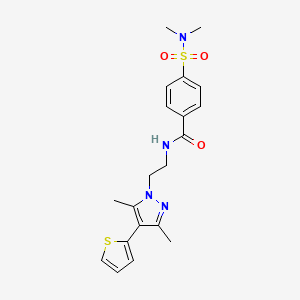
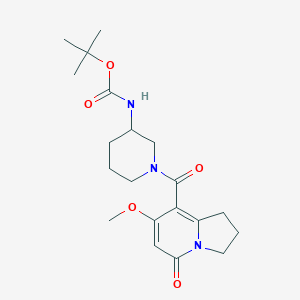
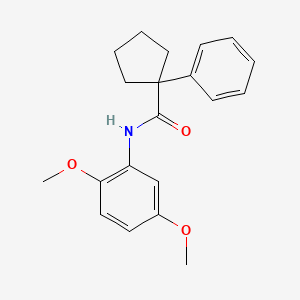

![1-(2,3-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2376866.png)
